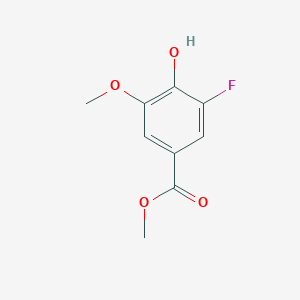

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9FO4 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

methyl 3-fluoro-4-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |

InChI Key |

NBXDBARZOUWCNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)F)O |

Origin of Product |

United States |

Foundational & Exploratory

"Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate" starting material for synthesis

Advanced Building Block for Medicinal Chemistry & Materials Science

Executive Summary & Strategic Value

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS: 773874-64-9) is a highly specialized trisubstituted aromatic scaffold. Structurally, it is the 5-fluorinated analogue of Methyl Vanillate .

In modern drug discovery, this molecule serves as a critical "bioisostere" for vanillic or syringic acid derivatives. The introduction of the fluorine atom at the C3 position (relative to the ester at C1, see numbering logic below) serves two primary mechanistic functions:

-

Metabolic Blocking: The C-F bond prevents oxidative metabolism (Phase I) at the aromatic ring position, extending the half-life of the final drug candidate.

-

Acidity Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent phenolic hydroxyl group (

vs.

This guide provides a validated technical roadmap for synthesizing, characterizing, and utilizing this starting material.

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate |

| Common Name | 5-Fluoro-vanillic acid methyl ester |

| CAS Number | 773874-64-9 |

| Molecular Formula | C₉H₉FO₄ |

| Molecular Weight | 200.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90.0 – 94.0 °C |

| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in water |

| pKa (Phenol) | ~6.8 (Predicted) |

Upstream Synthesis: Preparation of the Starting Material[5]

While commercially available, high-purity batches often require in-house synthesis to avoid supply chain bottlenecks. The most robust route involves the Electrophilic Fluorination of Methyl Vanillate .

Retrosynthetic Logic

The synthesis exploits the electronic activation of the benzene ring. The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. Position 5 (ortho to the hydroxyl) is the most nucleophilic site on the ring, allowing for selective fluorination using

Validated Protocol: Selectfluor-Mediated Fluorination

Note: This protocol avoids the use of hazardous fluorine gas (

Reagents:

-

Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) [1.0 equiv]

-

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [1.1 equiv]

-

Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl Vanillate (10.0 g, 54.9 mmol) and anhydrous MeCN (110 mL). Ensure complete dissolution.

-

Addition: Add Selectfluor (21.4 g, 60.4 mmol) in a single portion at room temperature (25 °C).

-

Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC. The product will appear as a less polar spot compared to the starting material due to the fluorine lipophilicity.

-

Quench & Workup:

-

Remove MeCN under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove Selectfluor byproducts.

-

Wash with saturated NaHCO₃ to remove any hydrolyzed acid (trace).

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from minimal hot Methanol to yield white needles.

Yield Expectation: 75–85%

Figure 1: Electrophilic fluorination pathway transforming Methyl Vanillate into the target scaffold.

Downstream Application: Reactivity & Utilization

The primary utility of this scaffold is as a "Head Group" in kinase inhibitors or antimicrobial agents. The core workflow involves functionalizing the phenol followed by manipulating the ester.[1][2][3][4]

The "Fluorine Effect" in Williamson Ether Synthesis

Because the fluorine atom increases the acidity of the phenol, weaker bases can be used for alkylation, reducing side reactions (like ester hydrolysis).

Comparative Reactivity:

-

Methyl Vanillate: Requires

/DMF at 80°C or -

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate: Reacts with

in Acetone or MeCN at 50–60°C.

Protocol: Synthesis of an Alkoxy-Linked Intermediate

Scenario: Attaching a solubilizing morpholine tail.

Reagents:

-

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 equiv)

-

4-(3-Chloropropyl)morpholine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv - Catalyst)

Methodology:

-

Activation: Dissolve the benzoate (1.0 g) in DMF (10 mL). Add

(1.38 g). Stir for 15 minutes at RT. The solution may turn slight yellow as the phenoxide forms. -

Alkylation: Add the chloropropyl morpholine and KI.

-

Heating: Heat to 60 °C for 4-6 hours.

-

Critical Control Point: Do not exceed 90 °C to prevent nucleophilic attack on the methyl ester by the morpholine.

-

-

Workup: Pour into ice water (50 mL). The product often precipitates. If oil forms, extract with EtOAc.

-

Validation: Check LC-MS for M+1 (Target Mass).

Divergent Synthesis Workflow

Figure 2: Divergent reactivity profile. Path A is the most common route for drug discovery applications.

Analytical Data & Characterization

When validating the synthesis, the following spectroscopic signals are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H) | Methyl Ester (-COOCH₃) |

| δ 3.92 (s, 3H) | Methoxy (-OCH₃) | |

| δ 7.40 - 7.50 (m, 2H) | Aromatic protons (split by F) | |

| δ 10.5 (br s, 1H) | Phenolic OH (Exchangeable) | |

| ¹⁹F NMR | δ -135 to -140 ppm | Single Fluorine signal (Ar-F) |

| IR Spectroscopy | 1715 cm⁻¹ | Carbonyl (C=O) stretch |

| 3300-3400 cm⁻¹ | Broad OH stretch |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Specific Risk: Fluorinated phenols can be readily absorbed through the skin.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the phenol, although the fluorine adds significant stability compared to non-fluorinated analogues.

References

-

Sigma-Aldrich. Product Specification: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS 773874-64-9).

-

Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. (Foundational chemistry for Selectfluor usage).

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. (General protocol grounding).

-

ChemicalBook. Synthesis and Suppliers for Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.

-

BenchChem. Protocols for Etherification of Fluoro-hydroxybenzoic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. francis-press.com [francis-press.com]

- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

Methodological & Application

"Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate" in medicinal chemistry

Executive Summary & Strategic Value

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (MFHMB) represents a critical "pivot point" intermediate in modern medicinal chemistry. Structurally, it is the 5-fluorinated derivative of Methyl Vanillate . Its strategic value lies in the "Fluorine Effect," where the introduction of a fluorine atom ortho to the phenolic hydroxyl group significantly alters the physicochemical profile of the parent scaffold without imposing a massive steric penalty.

Key Application Areas:

-

Kinase Inhibitor Discovery: Used as a hinge-binding mimic or solvent-front moiety in EGFR, VEGFR, and MET inhibitors.[1]

-

Metabolic Stabilization: The C3-Fluorine blocks metabolic hydroxylation (Phase I metabolism) at the sensitive ortho-position, a common failure point for vanilloid-based drugs.[1]

-

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the 4-hydroxyl group, enhancing its hydrogen-bond donating capability (HBD) in active sites.

Chemical Profile & Structural Logic

| Property | Value / Description | Impact on Drug Design |

| IUPAC Name | Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate | Precise identification.[1] |

| Common Alias | 5-Fluoro Methyl Vanillate | References its synthetic origin.[1] |

| Molecular Formula | C₉H₉FO₄ | Compact scaffold. |

| Molecular Weight | 200.16 g/mol | Ideal fragment size (<300 Da) for fragment-based drug design (FBDD). |

| H-Bond Donors | 1 (Phenolic OH) | Critical for Hinge Binding (e.g., Met793 in EGFR).[1] |

| pKa (Phenol) | ~7.2 (vs. ~9.4 for non-F analog) | Increased acidity improves interaction with basic residues.[1] |

| LogP | ~1.8 | Lipophilicity optimized for cell permeability. |

Experimental Protocols

Protocol A: Regioselective Synthesis via Electrophilic Fluorination

Rationale: Direct fluorination of the commercially available Methyl Vanillate is the most cost-effective route. Using Selectfluor™ ensures safety and high regioselectivity compared to fluorine gas.[1]

Reagents:

-

Methyl Vanillate (1.0 eq)

-

Selectfluor™ (1.1 eq)

-

Acetonitrile (MeCN) (Solvent, 0.1 M concentration)

-

Formic Acid (Catalytic, 10 mol%)

Workflow:

-

Dissolution: Charge a round-bottom flask with Methyl Vanillate and MeCN. Stir until fully dissolved at Room Temperature (RT).

-

Activation: Add Formic Acid. This activates the Selectfluor oxidant.

-

Addition: Add Selectfluor in portions over 30 minutes to control the exotherm. Critical: Maintain temperature < 30°C to prevent over-fluorination.

-

Reaction: Stir at 40°C for 12 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). The product (MFHMB) will appear as a slightly less polar spot than the starting material.

-

Quench: Pour mixture into saturated NaHCO₃ solution (Caution: Gas evolution).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Yield: Expect 75-85% as a white crystalline solid.

-

Protocol B: Downstream Application – Mitsunobu Coupling (Etherification)

Rationale: The 4-hydroxyl group is the primary handle for attaching solubilizing tails (e.g., morpholine chains) common in kinase inhibitors like Gefitinib analogs.

Reagents:

-

MFHMB (1.0 eq)

-

R-OH (Target Alcohol, e.g., 3-morpholinopropan-1-ol) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1]

-

THF (Anhydrous)

Step-by-Step:

-

Setup: Under Nitrogen atmosphere, dissolve MFHMB, R-OH, and PPh₃ in anhydrous THF. Cool to 0°C.

-

Coupling: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to RT and stir for 16 hours.

-

Workup: Concentrate solvent. Triturate the residue with cold Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

-

Isolation: Purify the filtrate via HPLC or Column Chromatography.

Scientific Rationale & Mechanism (The "Why")

The decision to use MFHMB over non-fluorinated analogs (Methyl Vanillate) or di-methoxy analogs (Methyl Syringate) is governed by the Bioisosteric Fluorine Scan .[1]

Mechanism 1: Metabolic Blocking

In non-fluorinated vanillates, the C5 position (ortho to the phenol) is highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation.[1] This leads to rapid clearance and potential toxicity via quinone-methide formation.

-

MFHMB Solution: The C-F bond (116 kcal/mol) is metabolically inert.[1] Placing F at C3 (relative to ester) / C5 (relative to phenol) sterically and electronically blocks this metabolic soft spot.

Mechanism 2: Electronic Tuning (pKa)

Kinase inhibitors often require a specific pKa to bind to the ATP-binding pocket.[1]

-

Effect: The strong electron-withdrawing nature of Fluorine (Inductive effect, -I) pulls electron density from the aromatic ring, making the 4-OH proton more acidic.

-

Result: Stronger Hydrogen Bond Donor (HBD) capability to the hinge region backbone (e.g., Leucine/Methionine residues).

Visualizing the Workflow & Logic

Figure 1: Synthetic workflow transforming Methyl Vanillate into the MFHMB scaffold, highlighting the downstream medicinal chemistry benefits (Metabolic Stability and pKa Modulation).[1]

Analytical Validation Criteria

To ensure the integrity of the MFHMB intermediate before proceeding to costly coupling steps, the following QC parameters must be met:

| Method | Expected Signal | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Doublet at ~7.4 ppm (J_H-F coupling) | Confirms Fluorine incorporation on the ring.[1] |

| ¹⁹F NMR | Singlet at ~ -135 ppm | Confirms presence of a single Fluorine atom. |

| HPLC Purity | > 98.0% (AUC) | Essential for preventing side-reactions in Mitsunobu coupling.[1] |

| Appearance | White crystalline solid | Yellowing indicates oxidation (quinone formation).[1] |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Selectfluor™ Reagent Guide. (2024). Sigma-Aldrich Technical Library. Electrophilic Fluorination Protocols. Link

-

Zhou, H., et al. (2009). Design, synthesis, and structure-activity relationship of novel fluoro-substituted EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4191-4194. Link

Sources

The Strategic Utility of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate, a polysubstituted aromatic compound, has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of fluoro, hydroxyl, and methoxy functional groups on a benzoate scaffold imparts specific reactivity and structural attributes that are highly sought after in the design of novel therapeutics.

This guide provides an in-depth exploration of the applications and synthetic protocols involving Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemistry.

The Molecular Advantage: Synergistic Effects of Functional Groups

The utility of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate as a pharmaceutical intermediate stems from the interplay of its distinct functional groups. The strategic placement of these groups offers several advantages in drug design and synthesis:

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity.

-

Phenolic Hydroxyl Group: The hydroxyl group serves as a versatile handle for a variety of chemical transformations. It can act as a nucleophile, be converted into an ether or ester, or participate in coupling reactions. In the final drug molecule, it can also function as a crucial hydrogen bond donor, contributing to target engagement.

-

Methoxy Group: The methoxy group influences the electronic properties of the aromatic ring and can also be a site for selective demethylation to unmask a hydroxyl group if required at a later synthetic stage. Its steric bulk can also influence the conformation of the molecule.

-

Methyl Ester: The ester functionality provides a convenient point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides, which are common functionalities in many drug molecules.

Synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

A potential synthetic pathway could commence from 3-fluoro-4,5-dimethoxybenzoic acid, which can be selectively demethylated at the 4-position due to the electronic influence of the adjacent fluoro and carboxylic acid groups. Subsequent esterification would yield the target compound.

Protocol 1: Synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate from 3-fluoro-4,5-dimethoxybenzoic acid

This protocol is a representative, hypothetical procedure based on established chemical reactions. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Selective Demethylation of 3-fluoro-4,5-dimethoxybenzoic acid

-

Rationale: Selective demethylation of a polymethoxy-substituted aromatic ring can be challenging. The choice of demethylating agent is crucial. Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving aryl methyl ethers. By carefully controlling the stoichiometry and reaction temperature, selective cleavage at the position most activated towards electrophilic attack (or the most sterically accessible) can be achieved. In this case, the 4-methoxy group is flanked by the electron-withdrawing fluoro and carboxylic acid groups, potentially making it more susceptible to cleavage.

-

Procedure:

-

Dissolve 3-fluoro-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1 eq) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-hydroxy-5-methoxybenzoic acid.

-

Step 2: Esterification to Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

-

Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of strong acid.

-

Procedure:

-

Dissolve the crude 3-fluoro-4-hydroxy-5-methoxybenzoic acid from the previous step in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.

-

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the hydroxyl proton, and the methyl ester protons. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for all carbon atoms, with C-F coupling constants observable for the fluorinated carbon and adjacent carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₉FO₄. |

| FT-IR | Characteristic peaks for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the ester), and C-F bonds. |

| Purity (HPLC) | >98% |

Application in the Synthesis of Bioactive Molecules

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is a versatile intermediate for the synthesis of a range of complex molecules, particularly those containing a substituted phenyl moiety. Its functional groups allow for sequential and regioselective modifications.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The following workflow illustrates how Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate could be utilized in the synthesis of such a scaffold.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocol 2: Synthesis of a Substituted Benzamide from Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

This protocol outlines the key steps illustrated in the workflow above.

Step 1: Protection of the Phenolic Hydroxyl Group

-

Rationale: To prevent the acidic phenolic proton from interfering with subsequent reactions, such as amide coupling, it is often necessary to protect the hydroxyl group. A benzyl ether is a common protecting group as it is stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.

-

Procedure:

-

To a solution of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the benzylated intermediate.

-

Step 2: Saponification of the Methyl Ester

-

Rationale: Conversion of the methyl ester to a carboxylic acid is necessary for the subsequent amide bond formation. Saponification using a base like lithium hydroxide is a standard and effective method.

-

Procedure:

-

Dissolve the protected intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.

-

Step 3: Amide Coupling

-

Rationale: The formation of an amide bond between the carboxylic acid and an amine is a cornerstone of pharmaceutical synthesis. Coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are commonly used to facilitate this transformation under mild conditions.

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), a desired aniline derivative (1.0 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add EDC (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the protected amide.

-

Step 4: Deprotection

-

Rationale: The final step is the removal of the benzyl protecting group to reveal the free hydroxyl group in the target molecule. Catalytic hydrogenation is a clean and efficient method for this purpose.

-

Procedure:

-

Dissolve the protected amide in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product.

-

Conclusion

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate represents a strategically designed intermediate for pharmaceutical synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecular architectures. The protocols and rationale presented herein offer a foundational understanding for researchers to harness the potential of this valuable building block in the discovery and development of new medicines. As with all synthetic procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

While specific synthetic procedures for Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate are not extensively detailed in the public domain, the principles and reactions described are based on well-established organic chemistry literature. For further reading on the individual transformations and the role of fluorination in medicinal chemistry, the following resources are recommended:

- Greene, T.W., Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. - A comprehensive guide to the use of protecting groups in organic chemistry.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. - An authoritative review on the role of fluorine in drug design.

- Chan, L., & Cox, B. G. (2007). Amide bond formation: the current status of activation reagents. In Amino Acids, Peptides and Proteins in Organic Synthesis (pp. 1-40). Wiley-VCH. - A detailed overview of amide coupling reagents and mechanisms.

Technical Application Note: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate in Agrochemical Discovery

Topic: Application of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate in Crop Protection Research Content Type: Technical Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Formulation Scientists, and R&D Managers.[1]

Executive Summary & Strategic Value

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (CAS: 773874-64-9) is a high-value fluorinated building block used in the rational design of next-generation agrochemicals.[1] Its structural motif—a benzoate core functionalized with fluorine, hydroxyl, and methoxy groups—offers a unique scaffold for optimizing metabolic stability and lipophilicity in herbicides and fungicides.[1]

Core Utility in Crop Protection[1][2]

-

Metabolic Blocking: The fluorine atom at the C3 position (ortho to the hydroxyl) sterically and electronically inhibits metabolic degradation (e.g., ring hydroxylation or O-demethylation), extending the half-life of the active ingredient (AI) in plant tissues.[1]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl and the benzoic acid (post-hydrolysis), enhancing phloem mobility and ion trapping within the plant.[1]

-

Scaffold Diversity: It serves as a precursor for fluorinated phenoxy-auxin herbicides (Dicamba/2,4-D analogs) and benzamide fungicides .[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Value | Relevance to Agrochemicals |

| Formula | C₉H₉FO₄ | Core scaffold |

| MW | 200.16 g/mol | Fragment-based drug discovery (FBDD) |

| Appearance | Off-white crystalline powder | Solid handling |

| LogP (Calc) | ~1.8 - 2.1 | Optimal for systemic transport (phloem mobile) |

| pKa (Phenol) | ~8.5 (vs. 9.9 for phenol) | Enhanced acidity aids in receptor binding |

| Solubility | DMSO, Methanol, Ethyl Acetate | Compatible with standard organic synthesis |

Application Protocol A: Synthesis of Fluorinated Phenoxy-Herbicides

Objective: To synthesize a library of 3-fluoro-4-alkoxy-5-methoxybenzoic acid derivatives to screen for auxinic herbicide activity. The methyl ester protects the carboxylic acid while the phenol is alkylated.[1]

Experimental Workflow

This protocol describes the Williamson Ether Synthesis followed by Ester Hydrolysis .[1]

Reagents Required:

-

Substrate: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 eq)

-

Alkylating Agent: Propargyl bromide, Allyl bromide, or substituted Benzyl bromide (1.2 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

-

Hydrolysis Reagents: Lithium Hydroxide (LiOH), THF/Water[1]

Step-by-Step Methodology:

-

Activation:

-

Alkylation (Ether Formation):

-

Dropwise add 12 mmol of the alkyl halide (e.g., propargyl bromide) to the mixture.[1]

-

Heat the reaction to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Quench: Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Purify via silica gel flash chromatography.

-

-

Hydrolysis (Active Ingredient Generation):

-

Dissolve the intermediate ester (from Step 2) in THF:Water (3:1).[1]

-

Add LiOH (3.0 eq) and stir at ambient temperature for 12 hours.

-

Acidification: Adjust pH to ~2.0 using 1N HCl. The fluorinated benzoic acid derivative will precipitate or form an oil.[1]

-

Isolation: Extract with DCM, dry, and recrystallize.[1]

-

Workflow Visualization (DOT)

Figure 1: Synthetic pathway for converting the building block into a bioactive fluorinated acid.

Application Protocol B: Bioassay & Metabolic Stability Screening

Objective: To validate the "Fluorine Effect" on metabolic stability compared to the non-fluorinated analog (Methyl vanillate).[1]

Experimental Setup

-

Test System: Microsomal stability assay (Wheat or Maize microsomes).

-

Control: Methyl 4-hydroxy-3-methoxybenzoate (Non-fluorinated).[1]

Protocol:

-

Incubation: Incubate 1 µM of the test compound with crop microsomes (1 mg protein/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quench: Stop reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

).

Expected Outcome: The 3-Fluoro analog should exhibit a significantly longer half-life (

Analytical Quality Control (QC)

To ensure reproducibility in crop protection research, the starting material must meet strict purity standards.[1]

-

HPLC Method:

-

Acceptance Criteria: Purity > 98.0% (Area %).

References

-

Hamprecht, G., et al. (2004).[1][3] Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA, 58(3).[1][3] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67076592, 3-Fluoro-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link][1]

Sources

- 1. 214822-96-5|Methyl 4-fluoro-3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. CAS 773874-64-9: Benzoic acid,3-fluoro-4-hydroxy-5-methoxy… [cymitquimica.com]

- 3. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]

Application Notes & Protocols: The Utility of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate in Advanced Agrochemical Formulations

Abstract

The strategic incorporation of fluorine into active agrochemical ingredients is a proven method for enhancing biological efficacy, metabolic stability, and overall performance.[1] Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is a substituted aromatic ester poised to serve as a valuable, multi-functional intermediate in the synthesis of next-generation herbicides and fungicides. Its unique arrangement of fluoro, hydroxyl, and methoxy functional groups provides a versatile scaffold for chemical elaboration. This document provides detailed application notes on the potential roles of this compound as a key synthetic building block and as a specialty co-formulant. It also includes detailed, field-proven protocols for its use in synthesis, formulation development, and quality control, designed for researchers in the agrochemical and life sciences sectors.

Introduction: The Strategic Value of Fluorinated Benzoates in Agrochemicals

The development of novel crop protection agents is critical for global food security. A key strategy in modern agrochemical design involves the use of fluorinated intermediates to create more potent, selective, and environmentally considerate active ingredients (AIs).[1] The fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation by plant and pest enzymes.[2]

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is a compound of significant interest due to its trifunctionalized aromatic ring:

-

Fluorine Substituent: Enhances metabolic stability and can modulate binding affinity to target enzymes.

-

Phenolic Hydroxyl Group: Provides a reactive site for introducing further complexity, such as ether linkages, which are common in many commercial herbicides.[2]

-

Methoxy Group: Influences the electronic and steric profile of the molecule.

-

Methyl Ester: A functional group that can be readily hydrolyzed or used as a synthetic handle.

While this specific isomer is not as widely documented as its analogues, its structural motifs suggest two primary applications in agrochemical development:

-

As a Synthetic Intermediate: A core building block for constructing complex active ingredients.

-

As a Formulation Component: A specialty solvent or adjuvant that enhances the physical stability and delivery of the final product.

This guide will explore both applications, providing the scientific rationale and detailed protocols for laboratory execution.

Physicochemical Properties (Predicted)

The following table summarizes the key properties of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate and a closely related, commercially available analogue, Methyl 4-fluoro-3-hydroxybenzoate, for comparison.

| Property | Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (Predicted) | Methyl 4-fluoro-3-hydroxybenzoate (Reference Analogue) | Data Source |

| CAS Number | Not available | 214822-96-5 | [3][4] |

| Molecular Formula | C₉H₉FO₄ | C₈H₇FO₃ | N/A |

| Molecular Weight | 200.16 g/mol | 170.14 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | White to almost white powder/crystal | [4] |

| Purity | ≥98% (GC/HPLC) | ≥98% (GC) | [4] |

| Melting Point | N/A | 90 - 94 °C | [4] |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | Soluble in methanol | [5] |

| Storage | Store at room temperature, sealed in a dry environment | Store at room temperature | [6] |

Application I: A Versatile Intermediate for Active Ingredient Synthesis

The primary and most valuable application of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is as a scaffold for creating novel active ingredients. The phenolic hydroxyl group is the most convenient reactive site for derivatization, commonly through Williamson ether synthesis, to attach side chains that confer herbicidal or fungicidal activity.

Synthetic Strategy Workflow

The logical workflow for utilizing this intermediate involves its initial synthesis from available precursors, followed by its derivatization to create a target active ingredient.

Caption: Hypothetical workflow for synthesizing an active ingredient.

Protocol 1: Synthesis of a Hypothetical Herbicide Precursor via O-Alkylation

This protocol details the O-alkylation of the phenolic hydroxyl group, a common step in the synthesis of herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[7]

Objective: To synthesize Methyl 3-fluoro-5-methoxy-4-(prop-2-yn-1-yloxy)benzoate, a hypothetical precursor for a novel herbicide.

Materials:

-

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask, add Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (e.g., 5.0 g, 1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10 minutes at room temperature.

-

Reagent Addition: Slowly add propargyl bromide (1.2 eq) to the suspension dropwise via a syringe.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Scientist's Note (Causality):

Choice of Base: Anhydrous potassium carbonate is a mild base suitable for deprotonating the phenol without causing hydrolysis of the methyl ester. Using a stronger base like sodium hydroxide could risk saponification.

Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively dissolving the organic starting material while being compatible with the inorganic base.

Monitoring: TLC is essential for determining the reaction endpoint. Allowing the reaction to proceed for too long can lead to side product formation, while stopping it prematurely results in low yield.

Application II: A Specialty Component in Agrochemical Formulations

Beyond synthesis, the physicochemical properties of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate make it a candidate for use as a specialty co-formulant. Benzoate esters are known to be effective solvents in agrochemical formulations, capable of dissolving a wide range of active ingredients.[8]

Formulation Development Workflow

A systematic approach is required to develop a stable and effective agrochemical formulation.

Caption: Standard workflow for agrochemical formulation development.

Protocol 2: Preparation of a Trial Emulsifiable Concentrate (EC)

This protocol describes how to prepare a 100 mL trial EC formulation using Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate as a polar co-solvent to improve the stability of a lipophilic active ingredient.

Objective: To prepare a stable 250 g/L Emulsifiable Concentrate of the fungicide Tebuconazole.[9]

Materials:

-

Tebuconazole (active ingredient, technical grade): 26.0 g

-

Aromatic solvent (e.g., Solvesso™ 150): 50.0 g

-

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (polar co-solvent): 10.0 g

-

Anionic surfactant (e.g., Calcium dodecylbenzenesulfonate): 6.0 g

-

Non-ionic surfactant (e.g., Polyoxyethylene castor oil ether): 8.0 g

Equipment:

-

Beaker (250 mL)

-

Magnetic stirrer

-

Graduated cylinders

-

Analytical balance

Procedure:

-

Solvent Blending: In a 250 mL beaker, combine the aromatic solvent (50.0 g) and Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (10.0 g).

-

Active Ingredient Dissolution: Place the beaker on a magnetic stirrer and begin stirring. Slowly add the Tebuconazole powder (26.0 g) to the solvent blend. Continue stirring until the active ingredient is completely dissolved. This may take 15-30 minutes.

-

Surfactant Addition: Add the anionic surfactant (6.0 g) and the non-ionic surfactant (8.0 g) to the solution.

-

Homogenization: Continue stirring the mixture for an additional 20 minutes until a clear, homogeneous, single-phase liquid is obtained.

-

Quality Check: Visually inspect the formulation for any undissolved solids or phase separation.

-

Storage: Transfer the final EC formulation to a sealed glass bottle for subsequent stability and performance testing.

Scientist's Note (Causality):

Solvent System: Tebuconazole is highly soluble in aromatic solvents, but the addition of a polar co-solvent like our target molecule can prevent crystallization of the AI at low temperatures, a common issue in EC formulations.

Surfactant Blend: A blend of anionic and non-ionic surfactants is crucial. The anionic component provides strong emulsification, while the non-ionic component offers steric stability, preventing the oil droplets from coalescing when the EC is diluted in water. The ratio is critical and must be optimized for each specific AI and solvent system.

Analytical & Quality Control Protocols

Rigorous analytical testing is mandatory to ensure the purity of the intermediate and the stability of the final agrochemical product.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of synthesized Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | Standard equipment for purity analysis of aromatic compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar stationary phase is ideal for retaining the moderately polar analyte. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification sharpens peaks for phenolic compounds by suppressing ionization. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 30% B to 95% B over 15 min | A gradient ensures efficient elution of the main analyte and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |

| Detection | UV at 254 nm | Aromatic rings strongly absorb UV light at this wavelength. |

| Sample Prep | 1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Protocol 4: Accelerated Storage Stability Testing

Objective: To evaluate the shelf-life of the trial EC formulation by simulating two years of storage at ambient temperature. This protocol is based on CIPAC MT 46.3.[]

Procedure:

-

Sample Preparation: Place 50 mL of the freshly prepared EC formulation into a sealed, lined glass container.

-

Initial Analysis (Time Zero): Before storage, perform the following baseline tests:

-

Appearance: Note the color, clarity, and homogeneity.

-

Active Ingredient Content: Quantify the Tebuconazole concentration using a validated HPLC or GC method.

-

Emulsion Stability (CIPAC MT-180): Dilute 1 mL of the EC in 99 mL of standard hard water in a graduated cylinder.[11][12] Record the amount of cream or sediment after 30 minutes and 24 hours.

-

-

Accelerated Storage: Place the sealed container in a calibrated oven at 54 ± 2 °C for 14 days .

-

Post-Storage Analysis: After 14 days, remove the sample and allow it to cool to room temperature for 24 hours.

-

Repeat Analysis: Repeat all the tests performed at Time Zero (Appearance, AI Content, Emulsion Stability).

-

Evaluation: Compare the "after storage" results to the "Time Zero" results.

-

Acceptance Criteria (FAO/WHO Standard): The active ingredient content should not decrease by more than 5% relative to the initial value. The formulation should show no significant phase separation and should still form a stable emulsion upon dilution.[13]

-

References

- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientia Pharmaceutica.

- Methyl 4-Fluoro-3-hidroxibenzo

- Methyl 4-Fluoro-3-hydroxybenzo

- Methyl 3-amino-5-fluoro-4-hydroxybenzo

- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g. Thermo Scientific Chemicals.

- Development and Stability Evaluation of an Environmentally Friendly Aqueous Suspoemulsion of Emamectin Benzoate. (2025).

- Methyl 3-chloro-5-fluoro-4-hydroxybenzo

- Development and Stability Evaluation of an Environmentally Friendly Aqueous Suspoemulsion of Emamectin Benzo

- New agrochemical formulations.

- Influence of Environmental Factors on Stability and Bioactivity of Certain Bioinsecticides Against Spodoptera littoralis (Boisd). (2018). Science Alert.

- Methyl 4-fluoro-3-hydroxybenzo

- Storage Stability Trials for Agrochemicals. BOC Sciences.

- Understanding Herbicide Mode of Action.

- Methyl 4-fluoro-3-hydroxybenzoate. Tokyo Chemical Industry (India) Pvt. Ltd..

- Optimizing Agrochemical Formulations with 3-Fluoro-4-Methylbenzoic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- AGROCHEMICALS FORMUL

- Methyl 4-fluoro-3-hydroxybenzo

- METHYL 4-FLUORO-3-HYDROXYBENZO

- methyl 4-fluoro-3-hydroxybenzo

- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 6. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2024012914A1 - New agrochemical formulations - Google Patents [patents.google.com]

- 9. products.pcc.eu [products.pcc.eu]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. scialert.net [scialert.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable intermediate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and extensive laboratory experience.

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is a key building block in pharmaceutical development, prized for the influence of its fluorine substituent on molecular properties like metabolic stability and binding affinity.[1] However, its synthesis can present challenges. This guide will address these issues systematically.

I. Overview of the Primary Synthetic Route: Fischer-Speier Esterification

The most common and direct method for synthesizing Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is the Fischer-Speier esterification of 3-fluoro-4-hydroxy-5-methoxybenzoic acid with methanol, typically in the presence of an acid catalyst.[2] While seemingly straightforward, optimizing this reaction requires careful control of conditions to maximize yield and minimize side products.

Illustrative Reaction Scheme

Caption: Fischer-Speier esterification of the parent benzoic acid.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low Conversion of Starting Material

Question 1: My reaction stalls, and I observe a significant amount of unreacted 3-fluoro-4-hydroxy-5-methoxybenzoic acid. What are the likely causes and how can I drive the reaction to completion?

Answer:

Low conversion in Fischer-Speier esterification is typically due to the reversible nature of the reaction or insufficient catalytic activity.

Causality and Solutions:

-

Equilibrium Limitations: The esterification produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis of the ester) becomes more favorable, leading to an equilibrium that may not favor the product.

-

Solution: Employ a method to remove water as it forms. This can be achieved by using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent (e.g., toluene), or by using a large excess of the alcohol reactant (methanol) to shift the equilibrium towards the product side.

-

-

Catalyst Inactivation or Insufficiency: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents. Alternatively, a catalytic amount may not be sufficient to achieve a reasonable reaction rate.

-

Solution 1 (Thionyl Chloride): A highly effective method is the use of thionyl chloride (SOCl₂) as the catalyst.[2] Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification, and sulfur dioxide, which are both gaseous byproducts and thus do not interfere with the equilibrium. A common protocol involves dissolving the benzoic acid in methanol at 0°C, adding thionyl chloride dropwise, and then heating the mixture.[2]

-

Solution 2 (Sulfuric Acid): When using a non-volatile acid catalyst like concentrated sulfuric acid (H₂SO₄), ensure all reagents and glassware are dry to prevent dilution of the catalyst.[3] Increasing the catalyst loading can also improve the reaction rate, but excessive amounts may lead to side reactions.

-

Formation of Impurities and Side Products

Question 2: My final product is contaminated with byproducts that are difficult to separate. What are the most probable side reactions, and how can I prevent them?

Answer:

The presence of a phenolic hydroxyl group introduces the possibility of side reactions, particularly under harsh conditions.

Potential Side Reactions and Mitigation Strategies:

-

Etherification of the Phenolic Hydroxyl Group: While less likely with methanol under standard esterification conditions, prolonged reaction times at high temperatures with certain catalysts could potentially lead to the formation of a methyl ether at the 4-position.

-

Mitigation: Adhere to recommended reaction temperatures and times. The Fischer-Speier esterification is generally selective for the carboxylic acid over the phenol.[4]

-

-

Decomposition/Decarboxylation: Although requiring more forcing conditions, aromatic carboxylic acids can undergo decarboxylation at very high temperatures.

-

Mitigation: Maintain the reaction temperature within the optimal range (typically refluxing methanol).

-

-

Condensation Products: In some cases, intermolecular condensation between two molecules of the starting material or product can occur, though this is less common for simple benzoic acids.[5]

-

Mitigation: Ensure proper stoichiometry and avoid excessively high concentrations of reactants.

-

Work-up and Purification Challenges

Question 3: I'm having difficulty isolating a pure product after the reaction. What is a reliable work-up and purification procedure?

Answer:

A robust work-up procedure is crucial for removing the acid catalyst and any unreacted starting material.

Recommended Work-up and Purification Protocol:

-

Catalyst Neutralization: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.[2]

-

Aqueous Wash: Dissolve the residue in an organic solvent like ethyl acetate (EtOAc). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2] Be cautious as this will produce CO₂ gas.

-

Removal of Unreacted Acid: The sodium bicarbonate wash will also convert any unreacted 3-fluoro-4-hydroxy-5-methoxybenzoic acid into its sodium salt, which is soluble in the aqueous layer, effectively removing it from the organic phase.

-

Brine Wash and Drying: Wash the organic layer with a saturated brine solution to remove residual water.[2] Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal and Recrystallization: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate can often be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Caption: A typical work-up and purification workflow.

III. Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.

Protocol 1: Thionyl Chloride Catalyzed Esterification

This is a high-yield method that effectively drives the reaction to completion.[2]

Materials:

-

3-fluoro-4-hydroxy-5-methoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C) for 1-2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 3-fluoro-4-hydroxy-5-methoxybenzoic acid | [2] |

| Reagents | Methanol, Thionyl Chloride | [2] |

| Temperature | 0°C to 70°C | [2] |

| Reaction Time | 1-2 hours | [2] |

| Typical Yield | >90% | [2] |

IV. Alternative Synthetic Considerations

While Fischer-Speier esterification is the most direct route, other methods for forming methyl esters exist, such as using diazomethane or employing a coupling agent. However, due to the hazards associated with diazomethane (highly toxic and explosive), it is generally avoided in large-scale synthesis.[4]

V. References

-

Benchchem. (n.d.). side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. Retrieved from

-

Benchchem. (n.d.). METHYL 4-FLUORO-3-HYDROXYBENZOATE. Retrieved from

-

Benchchem. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from

-

Massey, V., et al. (1980). Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. PubMed, 10(5), 1883-1891. Retrieved from

-

Meanwell, N. A. (2018). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from

-

Madani, A., et al. (2021). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. Retrieved from

-

Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from

-

Benchchem. (2026, February 14). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from

-

ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. Retrieved from

-

MySkinRecipes. (n.d.). Methyl3-amino-5-fluoro-4-hydroxybenzoate. Retrieved from

-

Wang, L., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from

-

Google Patents. (n.d.). Esterification of hydroxybenzoic acids. Retrieved from

-

Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from

-

Benchchem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from

-

Zhang, W., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(31), 5764-5768. Retrieved from [Link]

-

Linclau, B., et al. (2020). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. Retrieved from

-

ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from

-

Wang, Y., et al. (2021). Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity for surmounting fast and excessive absorption issues of antifungal drug 5-fluorocytosine: a combined theoretical and experimental research. CrystEngComm, 23(4), 863-874. Retrieved from

-

ResearchGate. (2025, August 5). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from

-

Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from

-

MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from

-

ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from

-

Benchchem. (n.d.). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. Retrieved from

Sources

Technical Support Center: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate Analysis

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for analytical chemists and process engineers. It prioritizes mechanistic understanding, root-cause analysis, and actionable troubleshooting protocols.[1]

Topic: Impurity Profiling, Synthesis Troubleshooting, and Analytical Method Validation Common Name: Methyl 5-fluorovanillate CAS Registry: 369-30-2 (Note: CAS often refers to the isomer; verify specific substitution pattern 3-F, 4-OH, 5-OMe).[2] Target Audience: Process Chemists, Analytical Scientists, QC Managers.[1]

Core Directive: The Molecule & Its Vulnerabilities

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is a critical intermediate, often synthesized via electrophilic fluorination of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).[2] The introduction of a fluorine atom at the C5 position (ortho to the hydroxyl group) is chemically sensitive due to the activating nature of the phenol and the competing directing effects of the ester and methoxy groups.

Key Technical Challenge: The similarity in polarity between the fluorinated product and the non-fluorinated precursor (H-analog) makes chromatographic separation difficult, while the high reactivity of the phenol moiety leads to specific oxidative and regio-isomeric side products.

Synthesis-Derived Impurities (The "Why")

Understanding the origin of impurities is the first step in troubleshooting. The synthesis typically employs electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide) in polar solvents (Acetonitrile/Methanol).[2]

Mechanism & Side Reaction Pathways

The following Graphviz diagram visualizes the reaction pathways and the genesis of key impurities.

Figure 1: Reaction network showing the primary electrophilic substitution pathway and competing side reactions leading to critical impurities.[2]

Impurity Profile Table

| Impurity ID | Structure Description | Origin | Detection (LC-MS) |

| Imp-SM | Methyl 4-hydroxy-3-methoxybenzoate | Unreacted Starting Material | [M+H]+ 183 |

| Imp-A | Methyl 2-fluoro-4-hydroxy-5-methoxybenzoate | Regioisomer (Ortho to ester) | [M+H]+ 201 |

| Imp-B | Methyl 2,5-difluoro-4-hydroxy-3-methoxybenzoate | Over-fluorination | [M+H]+ 219 |

| Imp-C | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | Chlorination (Selectfluor artifact) | [M+H]+ 217/219 (3:[2]1) |

| Imp-D | Methoxy-p-benzoquinone derivative | Oxidative dearomatization | [M+H]+ varies |

Analytical Troubleshooting (The "What")

Issue 1: "I cannot separate the Product from the Starting Material by HPLC."

Root Cause: The fluorine atom is a bioisostere of hydrogen with similar Van der Waals radii (1.47 Å vs 1.20 Å) and lipophilicity.[2] On standard C18 columns, these compounds often co-elute.

Protocol: Enhanced Selectivity Method

Do not rely solely on hydrophobicity.[2] Utilize

-

Column Selection: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[2] The fluorine atom on the analyte interacts distinctively with the PFP phase.

-

Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH promotes stronger

interactions.[2] -

Gradient:

Issue 2: "My 1H NMR shows extra splitting. Is my product impure?"

Root Cause: Fluorine (

Interpretation Guide:

-

H-F Coupling (

):-

The proton at C2 (meta to F) will appear as a doublet (or doublet of doublets) with a small coupling constant (

).[2] -

The proton at C6 (para to F) is typically too far to couple significantly (

), appearing as a singlet or fine doublet.

-

-

Impurity Flag: If you see a third aromatic signal or a doublet with a large coupling (

), you likely have the C2-regioisomer (Imp-A), where the proton at C3 is ortho to the fluorine.

Issue 3: "I see a peak at M+16 or M+18 in LC-MS."

-

M+18 (Mass 201): This is the Target (Mass 200 + H = 201).

-

M+36 (Mass 219): This is the Difluoro impurity (Imp-B) .[2]

-

M+34/36 (ratio 3:1): This is the Chloro impurity (Imp-C) .[2] Note: Selectfluor degrades via a radical mechanism that can transfer a chlorine atom to the ring.[2]

Purification & Stability Protocols (The "How")

Protocol: Removing the "Sticky" Starting Material

Since the starting material (Methyl Vanillate) is difficult to separate by chromatography, chemical purification is preferred.

-

Recrystallization:

-

Chemoselective Wash (If yield allows):

-

The pKa of the fluorophenol (~7-8) is slightly lower than the non-fluorinated phenol (~10) due to the inductive effect of fluorine.

-

Step: Wash the organic layer with mild buffer (pH 8.5 phosphate).[2] The fluorinated product may be preferentially extracted into the aqueous phase (as phenolate) while the less acidic starting material remains in the organic phase. Caution: Test on small scale first to avoid product loss.

-

Stability & Storage[1]

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions.[2] Avoid storing in buffers > pH 8.[2]

-

Light Sensitivity: Fluorinated phenols can undergo photo-degradation.[2] Store in amber vials.

References & Grounding

-

Selectfluor Mechanism & Side Products:

-

Fluorination of Phenols:

-

NMR Shift Data:

-

HPLC Separation of Fluorinated Aromatics:

-

Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Link

-

Note: Validates the use of Phenyl/PFP columns for dipole-dipole separation of F-compounds.

-

Sources

"Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate" reaction mechanism investigation

Executive Summary

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (MFHMB) is a critical pharmacophore, often serving as a "linker" scaffold in the synthesis of tyrosine kinase inhibitors (e.g., c-Met/VEGFR2 inhibitors similar to Foretinib) and advanced fluoroquinolones.

Users frequently encounter bottlenecks due to the unique electronic push-pull nature of the 3-fluoro-4-hydroxy-5-methoxy motif. The fluorine atom (strong

This guide addresses the three most reported failure modes:

-

Stalled O-Alkylation: Incomplete conversion due to steric crowding and ion-pairing.

-

Regioselectivity Errors: Unexpected substitution patterns during electrophilic aromatic substitution (EAS).

-

Hydrolytic Instability: Unintended saponification of the methyl ester.

Module 1: Optimizing O-Alkylation (The "Cesium Effect")

The Problem

Researchers often report yields <50% when using standard Williamson ether synthesis conditions (e.g.,

Mechanistic Insight

The C4-hydroxyl is flanked by a Fluorine atom (C3) and a Methoxy group (C5).

-

Electronic Effect: The fluorine atom withdraws electron density via induction (

), lowering the pKa of the phenol (approx.[1][2][3] pKa 8.5–9.[4]0) compared to methyl vanillate. While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic. -

Steric/Ionic Effect: The ortho-fluorine and ortho-methoxy groups create a "pocket" that hinders the approach of the electrophile. Furthermore, in standard solvents, the potassium cation (

) forms a tight ion pair with the phenoxide oxygen, effectively "capping" it.

The Solution: Cesium Carbonate / DMF System

To drive this reaction, you must utilize the "Cesium Effect." Cesium (

Decision Matrix: Base & Solvent Selection

Figure 1: Decision tree for selecting O-alkylation conditions based on electrophile steric hindrance.

Module 2: Electrophilic Aromatic Substitution (Regioselectivity)

The Problem

Users attempting bromination or nitration of MFHMB often isolate mixtures or the wrong isomer.

Mechanistic Insight

The MFHMB ring is a battleground of directing effects.

-

C1 (Ester): Deactivating, meta-director.

-

C3 (Fluorine): Deactivating (

), ortho/para-director (weak). -

C4 (Hydroxyl): Strongly activating, ortho/para-director.

-

C5 (Methoxy): Activating, ortho/para-director.

Available Sites: C2 and C6.[5]

Prediction Logic:

-

C4-OH directs to C3 (blocked) and C5 (blocked).

-

C5-OMe is the next strongest activator. It directs para to C2 and ortho to C6.

-

C3-F directs ortho to C2 and para to C6.

-

Position C6 is sterically crowded by the ester and the methoxy group, but electronically activated by the OMe (ortho).

-

Position C2 is activated by the OMe (para) and F (ortho).

-

Crucial Nuance: In many phenol systems, the position ortho to the strongest donor (if available) or para to the strongest donor dominates. Since C4-OH sites are blocked, the C5-OMe controls the regiochemistry. Expect substitution at C2 (para to OMe) as the major product if the electrophile is large, or C6 if the electrophile is small and the "ortho-effect" of OMe dominates.

Note: Experimental data on similar vanillate systems suggests C6 is often preferred for halogenation due to coordination with the ester carbonyl, unless sterics are prohibitive.

Module 3: Standard Operating Procedure (SOP)

Protocol: High-Efficiency O-Alkylation of MFHMB

Objective: Synthesis of 4-alkoxy derivative with >90% conversion.

Reagents:

-

Substrate: Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (1.0 eq)

-

Alkyl Halide: 1.2 – 1.5 eq

-

Base: Cesium Carbonate (

), anhydrous (1.5 eq) -

Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

-

Drying (Critical): Flame-dry the reaction flask under Argon flow. Moisture kills the "naked" anion effect by solvating the phenoxide.

-

Charging: Add MFHMB and

to the flask. -

Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The mixture may turn yellow/orange, indicating phenoxide formation.

-

-

Addition: Add the Alkyl Halide dropwise.[6]

-

Reaction: Heat to 60°C. Monitor via TLC (System: 30% EtOAc/Hexane) or LC-MS.

-

Checkpoint: If reaction stalls at 50% conversion after 4 hours, add 0.1 eq of Tetrabutylammonium Iodide (TBAI) to catalyze the halide exchange (Finkelstein condition).

-

-

Workup: Pour into ice-cold water (5x reaction volume). The product usually precipitates. Filter and wash with water to remove residual DMF.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | "Tight" ion pairing of Potassium salt. | Switch base to |

| Ester Hydrolysis (Acid formed) | Wet solvent or hydroxide contamination. | Use anhydrous DMF. Ensure base is Carbonate, not Hydroxide. |

| No Reaction with Alkyl Chloride | Leaving group is too poor. | Add 10 mol% NaI or TBAI to generate the reactive Alkyl Iodide in situ. |

| Product is an Oil (Not Solid) | Residual DMF trapped in lattice. | Dissolve in EtOAc, wash 3x with water, 1x with LiCl (5% aq), then dry over |

References

-

Synthesis of Fluoro-substituted Benzoates

- Title: Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo

-

Source: BenchChem.[1]

-

The Cesium Effect in Phenol Alkylation

- Acidity of Fluoro-Phenols: Title: A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Source: BenchChem Technical Guides.

-

pKa Data in Aprotic Solvents

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]

- 3. vaia.com [vaia.com]

- 4. Vanillic acid - Wikipedia [en.wikipedia.org]

- 5. library.gwu.edu [library.gwu.edu]

- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Technical Support Center: Troubleshooting Failed Reactions of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Welcome to the technical support center for Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and handling of this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

I. Introduction to the Synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

The primary synthetic route to Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-fluoro-4-hydroxy-5-methoxybenzoic acid, with methanol in the presence of an acid catalyst.[1][2] This is a reversible reaction, and understanding the factors that influence the equilibrium is critical to achieving a high yield.[1][3][4]

The presence of a fluorine atom, a hydroxyl group, and a methoxy group on the aromatic ring introduces unique electronic effects that can influence reactivity. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, which can make the carboxylic acid more susceptible to nucleophilic attack by methanol, potentially facilitating the esterification reaction.[5]

This guide will address common failures in this synthesis, providing a structured approach to identifying the root cause and implementing effective solutions.

II. Troubleshooting Common Reaction Failures

This section is organized in a question-and-answer format to directly address the most frequent challenges encountered in the synthesis of Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate.

A. Low or No Product Yield

Question 1: I have set up a Fischer esterification of 3-fluoro-4-hydroxy-5-methoxybenzoic acid with methanol and a catalytic amount of sulfuric acid, but after the recommended reaction time, I have a very low yield or no product at all. What are the likely causes?

Answer:

Low or no yield in a Fischer esterification is a common issue that can often be traced back to a few key factors related to the reaction equilibrium and conditions.

Potential Causes and Solutions:

-

Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol.[1][5]

-